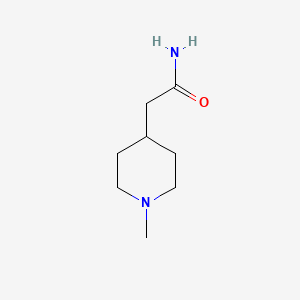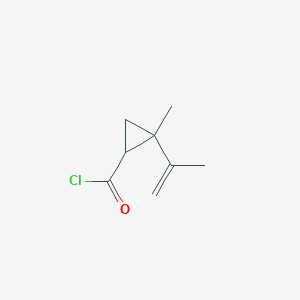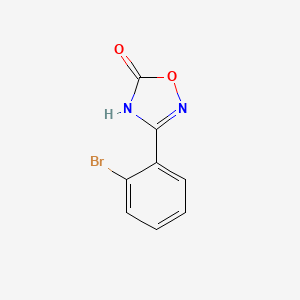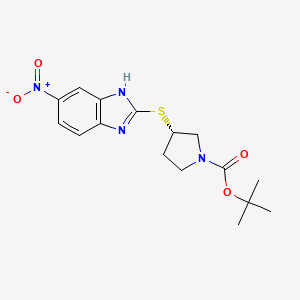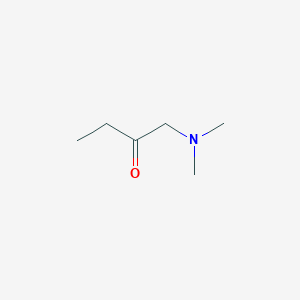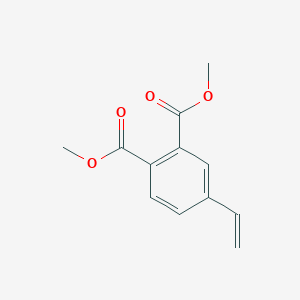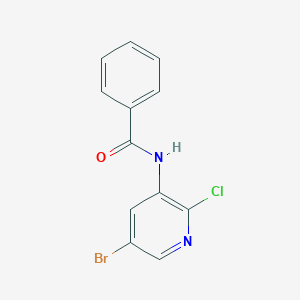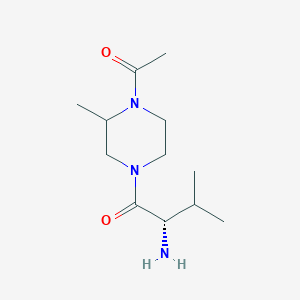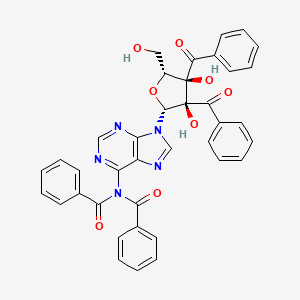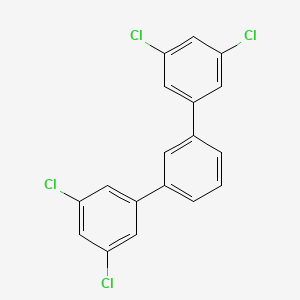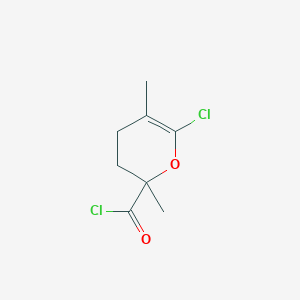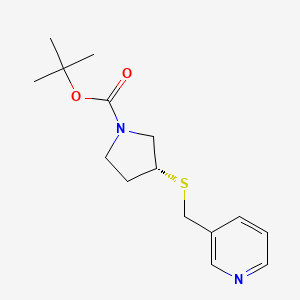![molecular formula C12H23NO4 B13966059 (2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid](/img/structure/B13966059.png)
(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Boc-4-amino-5-methylhexanoic acid is a chiral compound commonly used in organic synthesis and pharmaceutical research. The compound features a Boc (tert-butoxycarbonyl) protecting group attached to the amino group, which helps in preventing unwanted reactions during synthesis. The presence of a chiral center makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Boc-4-amino-5-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral starting material, such as ®-4-amino-5-methylhexanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain pure ®-Boc-4-amino-5-methylhexanoic acid.
Industrial Production Methods
In an industrial setting, the production of ®-Boc-4-amino-5-methylhexanoic acid may involve:
Large-Scale Synthesis: The synthesis is scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Automation: Automated systems are used for the addition of reagents and monitoring of reaction parameters to maintain consistency.
Purification and Quality Control: Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
®-Boc-4-amino-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields ®-4-amino-5-methylhexanoic acid.
Substituted Derivatives: Various substituted derivatives depending on the electrophile used in the reaction.
Applications De Recherche Scientifique
®-Boc-4-amino-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs with chiral centers.
Industry: Applied in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-Boc-4-amino-5-methylhexanoic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, preventing unwanted side reactions and allowing for selective functionalization. The chiral center plays a crucial role in the synthesis of enantiomerically pure compounds, which are important in drug development and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Boc-4-amino-5-methylhexanoic acid: The enantiomer of ®-Boc-4-amino-5-methylhexanoic acid, used in similar applications but with different stereochemistry.
Boc-4-amino-5-methylhexanoic acid: The racemic mixture containing both ® and (S) enantiomers.
Boc-4-amino-5-hexanoic acid: A similar compound without the methyl group, used in different synthetic routes.
Uniqueness
®-Boc-4-amino-5-methylhexanoic acid is unique due to its chiral center, which makes it valuable in the synthesis of enantiomerically pure compounds. The presence of the Boc protecting group allows for selective reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H23NO4 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(2R)-4-amino-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-7(2)9(13)6-8(10(14)15)11(16)17-12(3,4)5/h7-9H,6,13H2,1-5H3,(H,14,15)/t8-,9?/m1/s1 |
Clé InChI |
PPDRTDRPUQWQRG-VEDVMXKPSA-N |
SMILES isomérique |
CC(C)C(C[C@H](C(=O)O)C(=O)OC(C)(C)C)N |
SMILES canonique |
CC(C)C(CC(C(=O)O)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


